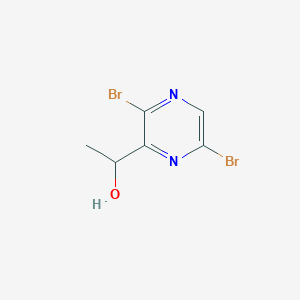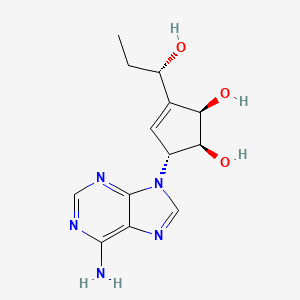
1-(3,6-Dibromopyrazin-2-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,6-Dibromopyrazin-2-yl)ethanol is an organic compound with the molecular formula C6H6Br2N2O It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features two bromine atoms at the 3 and 6 positions of the pyrazine ring, along with an ethanol group at the 2 position
Vorbereitungsmethoden
The synthesis of 1-(3,6-Dibromopyrazin-2-yl)ethanol typically involves the bromination of pyrazine derivatives followed by the introduction of the ethanol group. One common synthetic route starts with the bromination of pyrazine to yield 3,6-dibromopyrazine. This intermediate is then subjected to a nucleophilic substitution reaction with an appropriate ethanol derivative under controlled conditions to produce the target compound. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(3,6-Dibromopyrazin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atoms can be reduced to hydrogen, yielding a less substituted pyrazine derivative.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form a variety of functionalized pyrazine derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3,6-Dibromopyrazin-2-yl)ethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrazine derivatives, which are useful in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(3,6-Dibromopyrazin-2-yl)ethanol depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of bromine atoms and the ethanol group can influence the compound’s binding affinity and specificity for these targets, affecting the overall biological activity.
Vergleich Mit ähnlichen Verbindungen
1-(3,6-Dibromopyrazin-2-yl)ethanol can be compared with other pyrazine derivatives, such as:
1-(3,6-Dichloropyrazin-2-yl)ethanol: Similar structure but with chlorine atoms instead of bromine, which may result in different reactivity and biological activity.
1-(3,6-Difluoropyrazin-2-yl)ethanol:
1-(3,6-Diiodopyrazin-2-yl)ethanol: Iodine atoms instead of bromine, which can affect the compound’s stability and reactivity.
The uniqueness of this compound lies in the specific combination of bromine atoms and the ethanol group, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C6H6Br2N2O |
|---|---|
Molekulargewicht |
281.93 g/mol |
IUPAC-Name |
1-(3,6-dibromopyrazin-2-yl)ethanol |
InChI |
InChI=1S/C6H6Br2N2O/c1-3(11)5-6(8)9-2-4(7)10-5/h2-3,11H,1H3 |
InChI-Schlüssel |
IMTDHRHZNPNXAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC(=CN=C1Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Fluorophenyl)-7-methoxypyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B11838975.png)

![1,4-Dioxaspiro[4.5]decan-8-ol, 8-benzo[b]thien-2-yl-](/img/structure/B11838978.png)


![3-Chloro-6-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B11838994.png)
![N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-leucine](/img/structure/B11839003.png)
![7-Oxo-7H-furo[3,2-g][1]benzopyran-9-yl 3-methylbutanoate](/img/structure/B11839010.png)





![1,1,1,2-Tetramethyl-2-phenyl-2-[(trimethylsilyl)oxy]disilane](/img/structure/B11839041.png)
